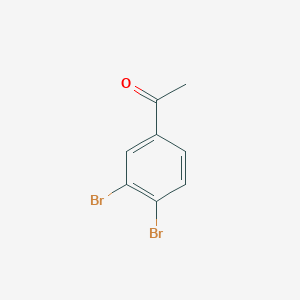

1-(3,4-Dibromophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dibromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWFVNMZKBLMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495045 | |

| Record name | 1-(3,4-Dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-30-5 | |

| Record name | 1-(3,4-Dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Dibromophenyl)ethanone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-dibromophenyl)ethanone (CAS No: 3114-30-5), a key halogenated aromatic ketone intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, outlines a robust laboratory-scale synthesis protocol via Friedel-Crafts acylation, explores its applications as a versatile building block in organic synthesis, and provides essential safety and handling information. The guide emphasizes the causality behind procedural steps and incorporates detailed characterization data, including predicted NMR spectra, to facilitate its identification and use in a research setting.

Chemical Identity and Core Properties

This compound, also known as 3',4'-dibromoacetophenone, is a disubstituted aromatic ketone. The presence of two bromine atoms on the phenyl ring significantly influences its reactivity, making it a valuable precursor for the synthesis of more complex molecular architectures through various cross-coupling and functional group transformation reactions.

Its unique electronic and steric properties make it a staple intermediate in the synthesis of pharmaceutical compounds and other fine chemicals. The CAS Registry Number for this compound is 3114-30-5 [1].

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 3114-30-5 | PubChem[1] |

| Molecular Formula | C₈H₆Br₂O | PubChem[1] |

| Molecular Weight | 277.94 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3',4'-Dibromoacetophenone | PubChem[1] |

| Appearance | Expected to be a solid at room temperature (based on isomers) | Inferred |

| Melting Point | Not experimentally determined in cited sources | N/A |

| Boiling Point | Not experimentally determined in cited sources | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, THF, and DMSO. Insoluble in water. | Inferred |

Synthesis Protocol: Friedel-Crafts Acylation of 1,2-Dibromobenzene

The most direct and widely employed method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[2][3]

Causality and Mechanistic Insight

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acetyl chloride, creating a potent electrophile that is readily attacked by the π-electrons of the 1,2-dibromobenzene ring.[4] The bromine substituents are deactivating, electron-withdrawing groups, which makes the reaction conditions more demanding than for unsubstituted benzene. However, they are ortho, para-directing. Acylation is expected to occur primarily at the position para to the bromine at C-1, which is also the position meta to the bromine at C-2, leading to the desired 3,4-disubstituted product. The acyl group itself is deactivating, which advantageously prevents polyacylation reactions.[5]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3,4-Dibromophenyl)ethanone

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, the utility of a chemical intermediate is defined by its structural features, reactivity, and purity. 1-(3,4-Dibromophenyl)ethanone, a di-halogenated aromatic ketone, represents a pivotal building block for the construction of complex molecular architectures. The presence of two bromine atoms on the phenyl ring, ortho to each other, alongside a reactive ketone functional group, provides a versatile scaffold for a multitude of chemical transformations.

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of data points to provide a synthesized overview of the core physicochemical properties of this compound. We will explore its chemical identity, delve into its spectroscopic and physical characteristics, and present validated experimental protocols for its analysis. The causality behind these analytical choices will be explained to provide actionable insights for its application in a laboratory or manufacturing setting.

Section 1: Chemical Identity and Structure

The foundation of understanding any chemical compound lies in its unambiguous identification. This compound is systematically named and can be identified by several key descriptors.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-Dibromoacetophenone, 3',4'-Dibromoacetophenone | [1] |

| CAS Number | 3114-30-5 | [1] |

| Molecular Formula | C₈H₆Br₂O | [1][2] |

| Molecular Weight | 277.94 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)Br)Br | [1] |

| InChIKey | GYWFVNMZKBLMAR-UHFFFAOYSA-N | [1][2] |

The structure of this compound is composed of an acetophenone core with bromine substituents at the 3 and 4 positions of the phenyl ring. These electron-withdrawing groups modulate the reactivity of both the aromatic ring and the ketone's carbonyl carbon, making it a valuable precursor for nucleophilic addition and cross-coupling reactions.

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to formulation. The following properties are computed and provide a baseline for experimental design.

| Property Name | Property Value | Source |

| Molecular Weight | 277.94 g/mol | [1] |

| XLogP3-AA | 3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Purity (Typical) | >97% | [2] |

The XLogP3-AA value of 3.0 indicates a significant degree of lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water. The single hydrogen bond acceptor (the carbonyl oxygen) and lack of donors further confirm that its solubility will be primarily driven by van der Waals forces and dipole-dipole interactions rather than hydrogen bonding with protic solvents.

Section 3: Spectroscopic and Analytical Characterization

Rigorous characterization is non-negotiable for ensuring the identity, purity, and quality of a chemical intermediate. The combination of NMR, IR, and mass spectrometry provides a comprehensive analytical fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The splitting patterns and chemical shifts of the aromatic protons are diagnostic for the 1,2,4-trisubstitution pattern. Reference spectra are publicly available, providing a reliable comparison point.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. A strong absorption band is expected in the range of 1670-1690 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aryl ketone. Additional bands will correspond to C-Br stretches and aromatic C-H and C=C vibrations.[1]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks for the molecular ion M, M+2, and M+4 in an approximate 1:2:1 ratio), providing definitive evidence of its elemental composition.

-

Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods for assessing purity. Due to its aromatic nature, HPLC with UV detection is an ideal method for quantifying the compound and any related impurities.

Section 4: Experimental Protocols for Property Determination

The trustworthiness of a chemical intermediate is established through validated analytical methods. The following protocols are designed to be self-validating systems for quality control.

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality : In drug development, even minor impurities can have significant impacts on biological activity and safety. RP-HPLC is the gold standard for separating and quantifying components in a mixture based on their polarity. For a lipophilic molecule like this compound, a C18 column provides excellent retention and resolution from potential starting materials or by-products.

Methodology :

-

Standard Preparation : Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

-

Sample Preparation : Prepare a sample solution at the same concentration using the batch to be tested.

-

Chromatographic Conditions :

-

Column : C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

-

Gradient : Start at 50% B, increase linearly to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

-

Analysis : Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Section 5: Applications in Research and Development

This compound is not an end-product but a versatile starting material. Its utility stems from the reactivity of its functional groups:

-

Cross-Coupling Reactions : The two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of derivatives. The differential reactivity of the two bromine atoms could potentially be exploited for selective, sequential functionalization.

-

Ketone Chemistry : The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. It can undergo reactions like reduction to an alcohol, reductive amination to form amines, or condensation reactions (e.g., aldol) to elongate the carbon chain.

-

Pharmaceutical Scaffolding : As an intermediate, it serves as a foundational piece in the synthesis of more complex active pharmaceutical ingredients (APIs). Halogenated aromatic ketones are common precursors in the development of drugs targeting a wide range of conditions.

Section 6: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, supplier-provided Safety Data Sheet (SDS) is the definitive source of safety information, general best practices for halogenated aromatic compounds should be followed.

-

Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][4]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and strong bases.[4][5]

-

First Aid : In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[3][6]

Conclusion

This compound is a high-value intermediate characterized by its distinct physicochemical properties and synthetic versatility. Its lipophilic nature, coupled with reactive handles at three positions, makes it an ideal substrate for building molecular complexity. A thorough understanding of its analytical profile, as outlined in this guide, is essential for its effective and safe utilization in research and development pipelines. The protocols and data presented here provide the necessary foundation for scientists to confidently incorporate this compound into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

- Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1-(3,4-Dibromophenyl)ethan-1-one | C8H6Br2O | CID 12374963. (n.d.). PubChem.

- 1-(3-bromophenyl)ethanone - 2142-63-4, C8H7BrO, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). ChemicalBook.

- The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1-(3,5-Dibromophenyl)ethanone | 14401-73-1. (n.d.). Sigma-Aldrich.

- 1-(3-Bromophenyl)ethanone CAS 2142-63-4: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ethanone, 1-(3,4-dichlorophenyl)-. (n.d.). NIST WebBook.

- SAFETY DATA SHEET. (2009-09-22). Fisher Scientific.

- Ethanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook.

- SAFETY DATA SHEET. (2024-09-07). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 1-(3-Bromophenyl)ethanone(2142-63-4). (n.d.). ChemicalBook.

- This compound. (n.d.). CymitQuimica.

- Ethanone, 1-(3-bromophenyl)-. (n.d.). NIST WebBook.

- 1-(4-Bromophenyl)ethanone | CAS#:99-90-1. (2025-08-21). Chemsrc.

- Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. 1-(3,4-Dibromophenyl)ethan-1-one | C8H6Br2O | CID 12374963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-(3-Bromophenyl)ethanone(2142-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to 1-(3,4-Dibromophenyl)ethanone: A Key Intermediate in Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dibromophenyl)ethanone, also known as 3',4'-dibromoacetophenone, is a halogenated aromatic ketone that serves as a highly versatile and valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms on the phenyl ring, provides multiple reactive sites for advanced molecular construction. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development. By synthesizing established chemical principles with practical insights, this document serves as an authoritative resource for scientists leveraging this key building block in their research.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound whose identity is established by its unique molecular structure and is cataloged under CAS Number 3114-30-5.[1][2][3] The presence of a ketone functional group and two bromine atoms on the aromatic core dictates its physical and chemical behavior.

The fundamental properties of this compound are summarized below. It is crucial for researchers to consider these values for reaction setup, purification, and storage. The molecular weight is a critical parameter for stoichiometric calculations in synthesis, while the melting point is a key indicator of purity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Br₂O | [1][2][3] |

| Molecular Weight | 277.94 g/mol | [1][2][3] |

| CAS Number | 3114-30-5 | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | 3',4'-Dibromoacetophenone | |

| Appearance | Solid (Typical) | [4] |

| Melting Point | 56-60 °C | [4] |

| Storage | Inert atmosphere, room temperature | [1] |

Note: Physical properties such as boiling point and solubility in various solvents are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method is often dictated by the availability of starting materials, desired scale, and safety considerations. The most logical and industrially relevant approach is the Friedel-Crafts acylation of 1,2-dibromobenzene.

Core Synthesis Strategy: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct installation of an acyl group onto an aromatic ring. In this context, 1,2-dibromobenzene serves as the substrate, and an acetylating agent, such as acetyl chloride or acetic anhydride, provides the ethanone moiety.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (e.g., AlCl₃): A strong Lewis acid is essential to activate the acetylating agent. Aluminum chloride polarizes the carbon-chlorine bond of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is the key species that attacks the aromatic ring.

-

Substrate (1,2-dibromobenzene): The two bromine atoms are deactivating, electron-withdrawing groups, which makes the aromatic ring less nucleophilic than benzene. This means that forcing conditions (e.g., higher temperatures or longer reaction times) may be necessary compared to the acylation of more activated rings. The substitution will be directed primarily to the para position relative to one of the bromine atoms (position 4), which is the most sterically accessible and least deactivated position.

-

Solvent: A non-reactive, dry solvent like carbon disulfide (CS₂) or dichloromethane (DCM) is typically used to dissolve the reactants without interfering with the catalyst.

General Experimental Protocol (Illustrative)

The following is a representative, non-validated protocol based on standard procedures for Friedel-Crafts acylation of halogenated benzenes.[5] Researchers must conduct their own risk assessment and optimization.

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl evolution), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry carbon disulfide.

-

Substrate Addition: To the stirred suspension, add 1,2-dibromobenzene (1.0 equivalent).

-

Acylating Agent Addition: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat gently under reflux (if necessary) until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its three primary reactive sites: the carbonyl group, the α-protons of the methyl group, and the two aromatic C-Br bonds. This trifecta of functionality makes it a powerful precursor for constructing complex molecular architectures.

-

Carbonyl Group Chemistry: The ketone can undergo a wide range of classical reactions, including reduction to a secondary alcohol, reductive amination to form amines, and Wittig reactions to create alkenes.

-

α-Bromination: The protons on the methyl group adjacent to the carbonyl are acidic and can be selectively replaced with a bromine atom to form α-bromo-1-(3,4-dibromophenyl)ethanone. This α-bromoketone is a potent electrophile, ideal for synthesizing heterocyclic structures like thiazoles and imidazoles, which are common motifs in pharmaceuticals.[6][7]

-

Aromatic C-Br Bond Chemistry: The two bromine atoms are prime handles for modern cross-coupling reactions. They can participate sequentially or simultaneously in transformations like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[8][9] This allows for the programmed introduction of aryl, alkyl, alkynyl, or amino substituents, providing a direct pathway to highly functionalized and diverse compound libraries. The differential reactivity of the two C-Br bonds (the bromine at position 4 is slightly more activated than the one at position 3) can potentially be exploited for selective, stepwise functionalization under carefully controlled conditions.

Caption: Key reactive sites on this compound for synthetic diversification.

Application in Drug Discovery and Development

Halogenated intermediates are foundational to modern medicinal chemistry. The introduction of bromine atoms into a molecular scaffold can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity through halogen bonding.[10]

This compound is a precursor for a wide array of more complex molecules. While specific blockbuster drugs directly derived from this intermediate are not prominently cited, its structural motifs are relevant to several therapeutic areas. Bromoacetophenones, in general, are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including agents for treating cardiovascular conditions.[8][11][12]

Role as a Privileged Scaffold Fragment: The 3,4-dibromophenyl group can be considered a fragment that, once incorporated into a lead molecule, offers vectors for optimization. For instance, in a structure-activity relationship (SAR) study, one bromine atom could be retained to form a critical halogen bond with a target protein, while the other is replaced via a Suzuki coupling to explore different substituents and improve potency or selectivity.

Spectroscopic Analysis and Characterization

-

¹H NMR (Proton NMR): The proton spectrum is expected to be highly characteristic.

-

Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.6 ppm.

-

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (δ 7.5-8.2 ppm). They will form a distinct pattern: one proton will appear as a doublet, another as a doublet of doublets, and the third as a different doublet, reflecting their specific ortho and meta couplings.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 195 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 26-28 ppm.

-

Aromatic Carbons: Six distinct signals are expected. Two will be shifted significantly downfield due to the direct attachment of bromine (C-Br, ~δ 125-135 ppm), while the other four will resonate in the typical aromatic region (δ 128-140 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of a conjugated ketone C=O stretch will be prominent around 1680-1700 cm⁻¹ .

-

C-H stretching from the aromatic ring will be observed just above 3000 cm⁻¹.

-

C-Br stretching vibrations will appear in the fingerprint region, typically below 700 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z 276, 278, and 280, with an approximate intensity ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

A prominent fragment will be the loss of the methyl group (M-15), resulting in the acylium ion [C₇H₃Br₂O]⁺.

-

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound requires careful handling. Based on data from structurally similar compounds and supplier information, the following hazards should be anticipated.[1][13][14][15]

-

GHS Hazard Classification (Anticipated):

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)

-

| GHS Pictogram | Hazard |

| Irritant (skin, eye, respiratory) |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[15]

-

Keep away from strong oxidizing agents and strong bases.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

References

- Organic Syntheses Procedure, (3-bromoacetophenone).

- 1-(3-Bromophenyl)ethanone CAS 2142-63-4: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications.

- Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing.

- Organic Syntheses Procedure, (p-bromoacetophenone).

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC.

- Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo.

- The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis.

- 1-(3,4-二溴苯基)乙酮 Product Information.

- Fisher Scientific, 4'-Bromoacetophenone Safety Data Sheet (2023).

- Arctom, this compound Product Page.

- Alachem Co., Ltd., Ethanone, 1-(3,4-dibromophenyl)- Product Page.

- Synerzine, Ethanone, 1-(3,4-dimethoxyphenyl)- Safety Data Sheet.

- Google Patents, CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.

- Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone.

- Chemistry Stack Exchange, Elucidating an unknown compound using 1H- and 13C-NMR spectral data.

- SpectraBase, Ethanone, 1-(3-bromo-4-hydroxyphenyl)- 13C NMR.

- Chegg, IR and H-NMR Experiment Lab Report.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

- Chegg, Selectivity in reduction of 1-(3-nitrophenyl)ethanone.

- Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

- 1. 3114-30-5|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 3114-30-5 | Ethanone, 1-(3,4-dibromophenyl)- - Alachem Co., Ltd. [alachem.co.jp]

- 4. synerzine.com [synerzine.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. innospk.com [innospk.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.fr [fishersci.fr]

- 15. 1-(3-Bromophenyl)ethanone(2142-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

synthesis pathway for 1-(3,4-Dibromophenyl)ethanone

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dibromophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various fine chemicals and pharmaceutical agents. The primary focus is on the Friedel-Crafts acylation of 1,2-dibromobenzene, a robust and widely adopted method for the preparation of aryl ketones. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and discusses critical aspects of process control, safety, and product characterization. The guide is intended for researchers, chemists, and process development professionals who require a thorough and practical understanding of this synthesis.

Introduction and Strategic Importance

This compound, also known as 3',4'-dibromoacetophenone, is a valuable building block in organic synthesis. The presence of two bromine atoms on the aromatic ring, combined with a reactive ketone functionality, offers multiple sites for subsequent chemical modifications. These modifications, often involving cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br positions or transformations of the acetyl group, enable the construction of complex molecular architectures. While its sibling isomers, 3'-bromoacetophenone and 4'-bromoacetophenone, are common intermediates[1][2][3], the 3,4-dibromo substitution pattern is crucial for creating specific substitution patterns in target molecules, including certain biologically active compounds.

The synthesis of this molecule is most effectively achieved via the electrophilic aromatic substitution pathway known as the Friedel-Crafts acylation, a reaction first discovered in 1877 by Charles Friedel and James Crafts.[4][5] This guide will elucidate the rationale behind the selection of this pathway and provide the technical details necessary for its successful implementation.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst to form a ketone.[6] For the synthesis of this compound, this translates to the reaction of 1,2-dibromobenzene with an acetylating agent, typically acetyl chloride (CH₃COCl), catalyzed by anhydrous aluminum chloride (AlCl₃).

Mechanistic Rationale and Causality

The reaction proceeds through the formation of a highly electrophilic acylium ion. The causality behind the experimental choices is rooted in maximizing the formation of this electrophile while controlling the reactivity of the system.

-

Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃C≡O⁺). This ion is a potent electrophile.[7][8]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,2-dibromobenzene ring attacks the acylium ion. This step is typically the rate-determining step. The bromine substituents are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directing due to resonance effects.[9] In 1,2-dibromobenzene, the 4-position is para to one bromine and meta to the other. This position is the most sterically accessible and electronically favorable site for electrophilic attack, leading to the desired 3,4-disubstituted product.

-

Rearomatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final ketone product.

-

Catalyst Stoichiometry: A key feature of Friedel-Crafts acylation is the requirement for a stoichiometric amount (or a slight excess) of the AlCl₃ catalyst.[4] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃ through the carbonyl oxygen. This complexation deactivates the product towards further acylation, which advantageously prevents polysubstitution—a common issue in Friedel-Crafts alkylations.[10] The work-up step is designed to hydrolyze this complex and liberate the free ketone.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the experimental procedure, from initial setup to the isolation of the purified product.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating in-process controls (temperature monitoring, TLC) and definitive final analysis to ensure both yield and purity.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 1,2-Dibromobenzene | C₆H₄Br₂ | 235.90 | 50.0 | 11.8 g | 1.0 |

| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 60.0 | 8.0 g | 1.2 |

| Acetyl Chloride | CH₃COCl | 78.50 | 55.0 | 4.32 g (3.9 mL) | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 150 mL | - |

| Crushed Ice | H₂O | 18.02 | - | ~200 g | - |

| Conc. HCl | HCl | 36.46 | - | ~20 mL | - |

| Sat. NaHCO₃ soln. | NaHCO₃ | 84.01 | - | ~50 mL | - |

| Brine | NaCl | 58.44 | - | ~50 mL | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | - |

| Ethanol / Hexane | - | - | - | As needed | - |

Step-by-Step Methodology

Safety First: This reaction must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water.[10][11] Acetyl chloride is corrosive and a lachrymator (tear gas).[11][12] Dichloromethane is a suspected carcinogen.[11] Hydrogen chloride gas, which is corrosive and toxic, is evolved during the reaction and work-up.[10] Appropriate personal protective equipment (safety goggles, lab coat, gloves) is mandatory.

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.[7]

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (8.0 g, 60.0 mmol) and anhydrous dichloromethane (100 mL). Cool the resulting suspension to 0-5 °C using an ice-water bath.[10]

-

Acylium Ion Formation: In a separate dry flask, prepare a solution of acetyl chloride (3.9 mL, 55.0 mmol) in anhydrous dichloromethane (25 mL). Transfer this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Substrate Addition: Prepare a solution of 1,2-dibromobenzene (11.8 g, 50.0 mmol) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours or until completion.

-

In-Process Control (TLC): Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the 1,2-dibromobenzene spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.[7]

-

Work-up (Quenching): Once the reaction is complete, cool the flask again in an ice bath. In a separate large beaker (1 L), prepare a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (20 mL). Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring to decompose the aluminum chloride complex.[8][11]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize any remaining acid), and finally with brine (50 mL).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[11]

Purification

The crude product, often an off-white or pale yellow solid, can be purified by recrystallization.[12]

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal may be added, and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Product Characterization

Confirming the structure and purity of the final product is essential.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (likely complex multiplets in the 7-8 ppm region) and a singlet for the methyl protons of the acetyl group around 2.6 ppm.

-

¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon around 195-200 ppm, signals for the aromatic carbons, and a signal for the methyl carbon around 26 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing two bromine atoms (M⁺, M⁺+2, and M⁺+4 peaks in an approximate 1:2:1 ratio).

Conclusion

The Friedel-Crafts acylation of 1,2-dibromobenzene provides a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can consistently obtain this valuable intermediate in high yield and purity. The self-validating nature of the described protocol, from in-process TLC monitoring to final spectroscopic characterization, ensures the trustworthiness and reproducibility of the synthetic outcome, making it a cornerstone procedure for applications in pharmaceutical and materials science research.

References

- Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College.

- Sigma-Aldrich.

- BenchChem.

- University of Michigan.

- Studylib. Friedel-Crafts Acetylation of Bromobenzene Lab Report. Studylib.net.

- Organic Syntheses. Acetophenone, 3-bromo-. Organic Syntheses.

- Friedel-Crafts Acetyl

- Wikipedia. Aluminium chloride. Wikipedia, The Free Encyclopedia.

- BenchChem.

- Wikipedia. Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia.

- NIST. Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing. Ningbo Inno Pharmchem Co.,Ltd.

- Master Organic Chemistry. EAS Reactions (3)

- The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Article published on a chemical supplier's blog.

- Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Article published on a chemical supplier's blog.

- MCC Organic Chemistry.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. studylib.net [studylib.net]

- 9. maths.tcd.ie [maths.tcd.ie]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

starting materials for 1-(3,4-Dibromophenyl)ethanone synthesis

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dibromophenyl)ethanone

Introduction

This compound, also known as 3',4'-dibromoacetophenone, is a key chemical intermediate whose structural motif is integral to the synthesis of various high-value organic compounds, including pharmaceuticals and materials for agrochemical and electronic applications. The presence of two bromine atoms on the phenyl ring, combined with a reactive ketone functional group, provides multiple sites for subsequent chemical modifications, such as cross-coupling reactions, nucleophilic additions, and further functionalization of the aromatic ring.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of the most viable route, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for accessing this important building block.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two main strategic directions:

-

Direct Acylation of a Pre-substituted Benzene Ring: This involves introducing the acetyl group onto a commercially available dibrominated benzene precursor. The Friedel-Crafts acylation of 1,2-dibromobenzene is the most direct and industrially relevant application of this strategy.

-

Bromination of an Acetophenone Core: This strategy begins with an acetophenone derivative and introduces the two bromine atoms onto the aromatic ring. This method often suffers from significant challenges related to regioselectivity, leading to isomeric mixtures that are difficult to separate.

Due to its superior regioselectivity and more straightforward purification, the Friedel-Crafts acylation of 1,2-dibromobenzene is the preferred and most logical pathway. This guide will focus primarily on this method while providing a comparative analysis of the alternative bromination route.

Primary Synthesis Route: Friedel-Crafts Acylation of 1,2-Dibromobenzene

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the direct formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1] This electrophilic aromatic substitution reaction is the most efficient method for synthesizing this compound.

Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,2-dibromobenzene.

-

Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (acetyl chloride or acetic anhydride). This coordination polarizes the carbon-halogen or carbon-oxygen bond, facilitating the formation of a resonance-stabilized acylium ion (CH₃CO⁺).[2][3]

-

Electrophilic Attack: The π-electron system of the 1,2-dibromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acetyl group, collapsing the sigma complex and restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount is required because the product ketone complexes with the AlCl₃.[1]

Regiochemical Considerations

The directing effects of the substituents on the aromatic ring are critical for predicting the outcome. Halogens, such as bromine, are deactivating yet ortho-, para- directing substituents due to a combination of inductive electron withdrawal and resonance electron donation.[4][5]

In 1,2-dibromobenzene, there are three potential sites for electrophilic attack (positions 3, 4, and 5).

-

Position 4: This position is para to the bromine at C1 and meta to the bromine at C2.

-

Positions 3 and 5: These positions are ortho to one bromine and meta to the other.

While both ortho and para positions are activated by resonance, the para position (C4) is sterically less hindered. Therefore, the acylation reaction overwhelmingly favors substitution at the 4-position, leading to the desired this compound as the major product.

Caption: Regiochemical outcome of the Friedel-Crafts acylation.

Experimental Protocol

This protocol is a synthesized methodology based on established Friedel-Crafts procedures.[6][7] Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| 1,2-Dibromobenzene | C₆H₄Br₂ | 235.90 | 0.10 | 1.0 | 23.6 g |

| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 0.12 | 1.2 | 16.0 g |

| Acetyl Chloride | CH₃COCl | 78.50 | 0.11 | 1.1 | 8.6 g (7.8 mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 150 mL |

| Crushed Ice | H₂O | 18.02 | - | - | 200 g |

| Conc. HCl | HCl | 36.46 | - | - | 20 mL |

| Saturated NaHCO₃(aq) | NaHCO₃ | 84.01 | - | - | 50 mL |

| Brine | NaCl(aq) | 58.44 | - | - | 50 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~5 g |

Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a tube leading to a beaker containing a sodium hydroxide solution) to neutralize the evolved HCl gas.[6] Ensure all glassware is oven-dried to be completely anhydrous.

-

Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (16.0 g) and dry dichloromethane (100 mL). Cool the resulting slurry to 0 °C in an ice-water bath.

-

Substrate Addition: In the dropping funnel, prepare a solution of 1,2-dibromobenzene (23.6 g) and acetyl chloride (8.6 g) in dry dichloromethane (50 mL).

-

Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the reaction flask back down to 0 °C. Slowly and cautiously pour the reaction mixture onto 200 g of crushed ice in a large beaker, stirring vigorously. Add 20 mL of concentrated HCl to dissolve any aluminum salts that precipitate.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation to yield pure this compound. A literature melting point for 3,4-dibromoacetophenone is 89-90°C.[8]

Caption: Experimental workflow for Friedel-Crafts acylation.

Alternative Route: Bromination of 4-Bromoacetophenone

An alternative, though less efficient, approach is the direct bromination of a mono-substituted acetophenone. Starting with 4-bromoacetophenone is the most logical choice for this strategy.

Rationale and Challenges

-

Starting Material: 4-Bromoacetophenone is commercially available.[9]

-

Directing Effects: The existing bromine atom is an ortho-, para- director, while the acetyl group is a strong deactivator and a meta- director. Both substituents direct the incoming electrophile (Br⁺) to the 3-position. This alignment of directing effects makes the synthesis of the 3,4-disubstituted product theoretically feasible.

-

Primary Challenge: The primary challenge is the strong deactivating nature of the acetyl group and the existing bromine atom. The aromatic ring is significantly less nucleophilic than that of 1,2-dibromobenzene, requiring harsh reaction conditions (e.g., higher temperatures, stronger Lewis acids, or excess bromine) which can lead to side reactions and lower yields. Over-bromination or bromination at the α-carbon of the acetyl group can also occur.[10]

Conceptual Protocol

A typical procedure would involve reacting 4-bromoacetophenone with bromine (Br₂) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride or iron(III) bromide (FeBr₃). The reaction would likely require heating to proceed at a reasonable rate. The workup would be similar to the Friedel-Crafts procedure, but the purification would be more challenging due to the potential for isomeric byproducts.

Comparative Analysis of Synthetic Routes

| Feature | Friedel-Crafts Acylation | Bromination of 4-Bromoacetophenone |

| Starting Material | 1,2-Dibromobenzene | 4-Bromoacetophenone |

| Regioselectivity | High (Steric control favors 4-position) | Good (Directing groups align) |

| Reaction Conditions | Mild to moderate (0°C to RT) | Moderate to harsh (Requires heating) |

| Key Challenge | Handling of moisture-sensitive AlCl₃ | Deactivated ring, potential side reactions |

| Yield | Generally good to excellent | Often lower and variable |

| Purification | Relatively straightforward | Potentially complex due to byproducts |

| Overall Viability | Preferred Method | Feasible but less efficient alternative |

Conclusion

For the synthesis of this compound, the Friedel-Crafts acylation of 1,2-dibromobenzene stands out as the most robust, reliable, and high-yielding strategy. Its success hinges on careful control of regiochemistry, which is predictably governed by the steric and electronic effects of the bromine substituents, and the meticulous maintenance of anhydrous reaction conditions. While the direct bromination of 4-bromoacetophenone is a plausible alternative, it is often hampered by the deactivated nature of the substrate, leading to lower efficiency. The detailed protocol and mechanistic insights provided in this guide offer researchers a clear and authoritative pathway to obtaining this valuable chemical intermediate for applications in drug discovery and materials science.

References

- Vertex AI Search Result on Friedel-Crafts Acetyl

- Studylib, "Friedel-Crafts Acetyl

- Organic Syntheses, "Acetophenone, 3-bromo-"

- Ningbo Inno Pharmchem Co., Ltd.

- Wikipedia, "Friedel–Crafts reaction"

- University of Siegen, "Friedel-Crafts acyl

- MCC Organic Chemistry, "The Friedel-Crafts Alkylation and Acyl

- Organic Syntheses, "1-(4-Bromophenyl)ethanone oxime (1)"

- Chegg.com, "Solved 1)

- Ningbo Inno Pharmchem Co., Ltd., "Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing"

- Organic Syntheses, "Acetophenone, p-bromo-"

- Ningbo Inno Pharmchem Co., Ltd., "1-(3-Bromophenyl)

- ResearchGate, "A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8"

- Organic Syntheses, "4-bromoacetophenone"

- YouTube, "Friedel Crafts Acyl

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. studylib.net [studylib.net]

- 3. youtube.com [youtube.com]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com [chegg.com]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(3,4-Dibromophenyl)ethanone: Properties, Synthesis, and Applications in Modern Chemistry

Abstract: 1-(3,4-Dibromophenyl)ethanone, also known as 3',4'-Dibromoacetophenone, is a pivotal chemical intermediate whose structural features—a reactive ketone group and two bromine-substituted positions on an aromatic ring—make it a highly versatile building block in organic synthesis. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, and primary synthetic routes, with a focus on the mechanistic principles that govern its formation. Furthermore, we explore its chemical reactivity and its critical role as a precursor in the development of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important compound.

Nomenclature and Chemical Identification

Correctly identifying a chemical compound is the foundation of scientific research and development. This compound is known by several names and is cataloged under various international identifiers.

IUPAC Name

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

Synonyms and Common Names

In literature, patents, and commercial catalogs, this compound is frequently referred to by a variety of synonyms. The most common of these are:

-

1-(3,4-Dibromophenyl)ethan-1-one[1]

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 3114-30-5 | PubChem[1] |

| PubChem CID | 12374963 | PubChem[1] |

| Molecular Formula | C₈H₆Br₂O | PubChem[1] |

| InChIKey | GYWFVNMZKBLMAR-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)Br)Br | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction systems.

| Property | Value | Unit |

| Molecular Weight | 277.94 | g/mol [1] |

| Appearance | Solid | - |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and benzene. | -[3] |

Note: Specific data like melting and boiling points for this exact isomer are not consistently reported across major databases; properties are inferred from closely related isomers like 4'-bromoacetophenone.[3]

Synthesis and Mechanistic Insights

The most established and industrially scalable method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation. This reaction is a cornerstone of electrophilic aromatic substitution.

Primary Synthetic Route: Friedel-Crafts Acylation

Mechanism: The synthesis involves the reaction of 1,2-dibromobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃).

-

Formation of the Electrophile: The Lewis acid (AlCl₃) activates the acylating agent, forming a highly reactive acylium ion ([CH₃CO]⁺). This cation is a potent electrophile.

-

Electrophilic Attack: The π-electron system of the 1,2-dibromobenzene ring attacks the acylium ion. Bromine atoms are deactivating yet ortho, para-directing. The acylation occurs at the 4-position, which is para to one bromine atom and meta to the other, minimizing steric hindrance and being electronically favored.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to restore the aromaticity of the ring, yielding the final product, this compound.

This choice of starting material and reaction is causal; it directly places the acetyl group at the desired position relative to the existing bromine substituents, making it a highly efficient and regioselective process.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure adapted from standard methods for Friedel-Crafts acylation.[3]

Materials:

-

1,2-Dibromobenzene

-

Acetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

-

Hydrochloric acid (HCl), cold aqueous solution

-

Ice

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus must be dried to prevent deactivation of the Lewis acid catalyst.

-

Initial Charging: The flask is charged with 1,2-dibromobenzene and the anhydrous solvent (e.g., DCM). The mixture is cooled in an ice bath to 0-5 °C.

-

Catalyst Addition: Anhydrous AlCl₃ is added portion-wise to the stirred solution, allowing for the formation of a slurry.

-

Acylation: Acetyl chloride is added dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and protonates any byproducts.

-

Workup: The organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two distinct sites for chemical modification: the aryl bromides and the ketone group. This duality makes it an exceptionally valuable scaffold in synthetic chemistry.

-

Aryl Bromide Reactivity: The two C-Br bonds are prime candidates for transition-metal-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular frameworks. Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.[4]

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

-

Ketone Reactivity: The carbonyl group can undergo a wide range of classical transformations:

-

Reduction: Conversion to a secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Oxidation: (e.g., Baeyer-Villiger) to form an ester.

-

Alpha-Halogenation: Introduction of a halogen at the carbon adjacent to the carbonyl.

-

Condensation Reactions: (e.g., Aldol or Claisen-Schmidt) to elongate the carbon chain.

-

Reactivity Map

Caption: Key reaction pathways available for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its application as a key intermediate. While mono-brominated acetophenones are workhorses in synthesizing pharmaceuticals and agrochemicals, the dibromo-variant offers an added layer of complexity and potential.[5][6][7] The presence of two addressable halogen sites allows for the construction of rigid molecular scaffolds or the attachment of multiple pharmacophores.

A significant example of its utility is in the development of novel therapeutics. For instance, the related isomer 1-(2,4-dibromophenyl)ethanone serves as a precursor for synthesizing 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one , a compound identified as a novel opioid receptor agonist.[8] This compound demonstrated potent antinociceptive effects with a reduced side-effect profile compared to morphine, particularly concerning gastrointestinal dysfunction.[8] This highlights the role of the dibromoacetophenone core in providing a foundational structure for building biologically active molecules.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related bromoacetophenones provide a reliable basis for safety protocols.

-

Hazards: Compounds in this class are typically classified as irritants.

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

This compound is more than a simple chemical; it is a versatile platform for molecular innovation. Its well-defined reactivity at both the ketone and the dual C-Br bonds provides chemists with a reliable and powerful tool for constructing complex organic molecules. Its demonstrated utility in synthesizing pharmacologically active compounds, such as novel analgesics, underscores its importance in drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to exploit its full potential in creating next-generation materials and therapeutics.

References

- 1-(3,4-Dibromophenyl)ethan-1-one. PubChem.

- The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

- 1-(3-Bromophenyl)ethanone CAS 2142-63-4: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. Ningbo Inno Pharmchem Co.,Ltd.

- Exploring 1-(3-Bromophenyl)ethanone: Properties, Uses, and Manufacturing. Ningbo Inno Pharmchem Co.,Ltd.

- Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Ningbo Inno Pharmchem Co.,Ltd.

- 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure.

- Ethanone, 1-(4-bromophenyl)-. NIST WebBook.

- 2',4'-Dibromoacetophenone. PubChem.

- 4-Bromophenacyl bromide. PubChem.

- 3'-Bromoacetophenone. PubChem.

- Ethanone, 1-(3-bromophenyl)-. NIST WebBook.

- Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST WebBook.

- Ethanone, 1-(4-bromophenyl)-. SIELC Technologies.

- Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB.

- The synthetic method of 1-(3-Phenoxyphenyl)ethanone. Google Patents.

- 1-(3-bromophenyl)ethanone. ChemSrc.

- Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. ResearchGate.

- ethanone, 1-[3-[[3-(4-bromophenyl)[1][5][6]triazolo[4,3-b]pyridazin-6-yl]oxy]phenyl]-. SpectraBase.

- Ethanone, 1-(4-bromophenyl)-. NIST WebBook.

- Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST WebBook.

- 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine. PubMed.

- Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. Impressions@MAHE.

Sources

- 1. 1-(3,4-Dibromophenyl)ethan-1-one | C8H6Br2O | CID 12374963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.fr [fishersci.fr]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. 1-(3-Bromophenyl)ethanone(2142-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(3,4-Dibromophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3,4-Dibromophenyl)ethanone, a key intermediate in various synthetic applications. As a substituted acetophenone, its structural elucidation relies heavily on the precise interpretation of NMR data. This document serves as a resource for researchers and drug development professionals, offering a detailed predictive analysis of the spectra, a standardized experimental protocol for data acquisition, and an explanation of the underlying principles governing the observed chemical shifts and coupling patterns. Our approach is grounded in established spectroscopic principles and authoritative data to ensure scientific integrity and practical utility.

Introduction: The Role of NMR in Structural Elucidation

This compound (CAS No: 3114-30-5) is an organic compound featuring a dibrominated benzene ring attached to an acetyl group.[1] Its molecular structure, C₈H₆Br₂O, presents a distinct substitution pattern that gives rise to a unique and interpretable NMR fingerprint.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules in solution.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and relative abundance of atoms within a molecule.[4]

This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the chemical shifts, integration values, and spin-spin coupling patterns. Furthermore, a robust, field-proven protocol for acquiring high-quality NMR data for this and similar small molecules is presented.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecular structure for symmetry and electronic effects. The 1,3,4-substitution pattern on the phenyl ring renders all three aromatic protons and all six aromatic carbons chemically non-equivalent. The acetyl group contributes a distinct methyl environment and a carbonyl carbon.

-

¹H NMR Prediction: 4 unique signals.

-

¹³C NMR Prediction: 8 unique signals.

The electron-withdrawing nature of the carbonyl group and the bromine atoms will significantly influence the chemical shifts of nearby nuclei, generally shifting them to a higher frequency (downfield).

Caption: Molecular structure of this compound.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum is the cornerstone of structural analysis, providing information on the number of proton types, their electronic environment, and their proximity to other protons.[4]

Chemical Shift (δ), Integration, and Multiplicity

-

Methyl Protons (H-acetyl): The three protons of the acetyl methyl group are equivalent and have no adjacent protons, resulting in a sharp singlet . Located adjacent to a carbonyl group, this signal is expected to appear in the range of δ 2.5-2.7 ppm . The integral for this peak will correspond to 3H.

-

Aromatic Protons (H-2, H-5, H-6): The three aromatic protons are in distinct chemical environments and will produce separate signals, each integrating to 1H.

-

H-2: This proton is ortho to the strongly deshielding carbonyl group and meta to a bromine atom. It is expected to be the most downfield of the aromatic signals. It is coupled to H-6 through a four-bond meta-coupling, which is typically small (⁴J ≈ 2-3 Hz). This will result in a narrow doublet .

-

H-6: This proton is situated meta to the carbonyl group and ortho to a bromine atom. It is coupled to two different protons: H-5 (ortho-coupling, ³J ≈ 8-10 Hz) and H-2 (meta-coupling, ⁴J ≈ 2-3 Hz). This will result in a doublet of doublets (dd) .[5]

-

H-5: This proton is ortho to one bromine atom and meta to another. It is coupled only to H-6 via a three-bond ortho-coupling (³J ≈ 8-10 Hz), resulting in a doublet (d) .[5]

-

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH ₃ | ~ 2.60 | Singlet (s) | - | 3H |

| H-5 | ~ 7.65 | Doublet (d) | ³J ≈ 8.0 | 1H |

| H-6 | ~ 7.90 | Doublet of Doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 2.0 | 1H |

| H-2 | ~ 8.10 | Doublet (d) | ⁴J ≈ 2.0 | 1H |

Note: Predicted chemical shifts are estimates based on standard substituent effects. Actual values may vary depending on the solvent and spectrometer frequency.[6]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.[7] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines and to enhance signal-to-noise.

Chemical Shift (δ) Assignments

Based on established chemical shift ranges for substituted acetophenones, the following assignments can be predicted.[8][9]

-

Carbonyl Carbon (>C=O): Ketone carbonyl carbons are highly deshielded and appear far downfield. This signal is expected around δ 195-198 ppm .

-

Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region of δ 125-140 ppm .

-

C-3 and C-4 (C-Br): Carbons directly bonded to bromine are typically found in the δ 125-130 ppm range.

-

C-1 (C-acetyl): The ipso-carbon attached to the acetyl group will be a quaternary signal, often of lower intensity, expected around δ 138-140 ppm .

-

C-2, C-5, C-6 (C-H): These protonated carbons will appear in the aromatic region, with their precise shifts determined by the combined electronic effects of the substituents.

-

-

Methyl Carbon (-CH₃): The acetyl methyl carbon is the most shielded (upfield) carbon in the molecule, expected around δ 26-28 ppm .

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable for confirming these assignments. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O) are absent. For this compound, this would show positive signals for the three aromatic CH carbons and the methyl carbon.

Summary of Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |

| -C H₃ | ~ 27 | CH₃ (Positive) |

| C-3 / C-4 | ~ 127-130 | Quaternary (Absent) |

| C-5 / C-6 / C-2 | ~ 130-134 | CH (Positive) |

| C-1 | ~ 139 | Quaternary (Absent) |

| >C =O | ~ 196 | Quaternary (Absent) |

Note: Specific assignments of the aromatic carbons without 2D NMR data (like HSQC/HMBC) are challenging and based on predictive models.[10]

Standardized Experimental Protocol

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed for the structural analysis of small organic molecules like this compound.[11]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak (δ ~7.26 ppm) that is easily identified.[3]

-

Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the sample vial. Gently vortex or swirl to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse acquisition.

-

Parameters: Set a 90° pulse, an acquisition time of ~3-4 seconds, a relaxation delay of 2-5 seconds, and acquire 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Experiment: Standard single-pulse acquisition with proton decoupling (e.g., zgpg30).

-

Parameters: Set a 30° pulse angle, an acquisition time of ~1-2 seconds, a relaxation delay of 2 seconds, and acquire 512 to 1024 scans. A greater number of scans is required due to the low natural abundance of ¹³C.

-

-

DEPT-135 Acquisition (Recommended):

-

Experiment: Standard DEPT-135 pulse program.

-

Parameters: Acquire a sufficient number of scans (e.g., 128-256) to achieve a good signal-to-noise ratio.

-

Data Processing

-